molecular formula C8H8IN3 B11845217 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11845217
M. Wt: 273.07 g/mol
InChI Key: WSKCPETYLUUSLM-UHFFFAOYSA-N
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Description

3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of iodine and methyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

The synthesis of 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and iodination . Another approach includes the coupling of the 3-iodo derivative of N-methyl-pyrazolo[3,4-b]pyridine with electronically diverse boronic acids, yielding the desired compound in good yields . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, acetic acid, and various boronic acids . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for various scientific research applications.

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

3-iodo-1,6-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H8IN3/c1-5-3-4-6-7(9)11-12(2)8(6)10-5/h3-4H,1-2H3

InChI Key

WSKCPETYLUUSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2C)I

Origin of Product

United States

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